(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the thiazole ringSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Organoselenium compounds: Incorporate the benzodioxole subunit and exhibit various biological activities.
Uniqueness
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a benzodioxole moiety, a thiazole ring, and a cyanide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-propan-2-ylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13(2)14-3-6-16(7-4-14)24-25-17(10-22)21-23-18(11-28-21)15-5-8-19-20(9-15)27-12-26-19/h3-9,11,13,24H,12H2,1-2H3/b25-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLFYSILLKXZRF-KOEQRZSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.